1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 2034384-73-9
Cat. No.: VC4732013
Molecular Formula: C11H12N8O2
Molecular Weight: 288.271
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034384-73-9 |
|---|---|
| Molecular Formula | C11H12N8O2 |
| Molecular Weight | 288.271 |
| IUPAC Name | 1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]triazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H12N8O2/c1-18-5-7(3-13-18)10-14-9(21-16-10)4-12-11(20)8-6-19(2)17-15-8/h3,5-6H,4H2,1-2H3,(H,12,20) |
| Standard InChI Key | LBHXSCOVLDFEPN-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN(N=N3)C |
Introduction
Chemical Identity and Molecular Properties
The compound is classified under the IUPAC name 1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]triazole-4-carboxamide and has the molecular formula C₁₁H₁₂N₈O₂. Its molecular weight is 288.27 g/mol, and it bears the CAS registry number 2034384-73-9. Key spectral identifiers include:
| Property | Value/Descriptor | Source |
|---|---|---|
| SMILES | CN1C=C(N=N1)C(=O)NC2=NOC(=N2)C3C=NN(C3)C | |
| InChI Key | LBHXSCOVLDFEPN-UHFFFAOYSA-N | |
| XLogP3 (Log P) | 0.7 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 8 |
The compound’s solubility profile remains poorly characterized, though its moderate Log P value suggests balanced lipophilicity and hydrophilicity.
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step protocols typical of heterocyclic chemistry. Key steps include:
Precursor Preparation
The oxadiazole ring is synthesized via cyclocondensation of a carboxylic acid hydrazide with a nitrile derivative under acidic conditions. For example, 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanol may serve as a precursor, which is subsequently functionalized with a triazole-carboxamide group .
Oxadiazole Ring Formation
Cyclization reactions using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are employed to form the 1,2,4-oxadiazole core. These reactions typically proceed at elevated temperatures (80–120°C) .
Triazole Moiety Attachment
The 1,2,3-triazole ring is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. For instance, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid is activated as an acyl chloride and coupled to the oxadiazole-methylamine intermediate .
A representative synthetic route is summarized below:
| Step | Reaction Type | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 73% | |
| 2 | Oxadiazole cyclization | POCl₃, 120°C, 4 h | 68% | |
| 3 | Triazole coupling | DMF, EDC/HOBt, rt, 12 h | 55% |
Structural and Mechanistic Insights
Crystallographic Data
While no crystal structure of this specific compound is publicly available, analogous 1,2,4-oxadiazole-triazole hybrids exhibit planar heterocyclic cores with intramolecular hydrogen bonding. The oxadiazole ring’s N–O group often participates in hydrogen bonds with biological targets, such as kinase active sites .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1678 cm⁻¹ (C=O stretch) and 1618 cm⁻¹ (C=N stretch) confirm the carboxamide and heterocyclic functionalities .
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¹H NMR: Key signals include a singlet at δ 3.37 ppm (N–CH₃ of pyrazole) and a quartet at δ 4.34 ppm (N–CH₂–oxadiazole).
Mechanism of Action
The compound’s bioactivity likely stems from its ability to mimic peptide bonds, enabling interactions with enzymes like casein kinase 2 (CSNK2). Molecular docking studies suggest that the triazole ring forms hydrogen bonds with Lys68 and a conserved water molecule in the ATP-binding pocket, while the oxadiazole moiety enhances hydrophobic contacts .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High gastrointestinal permeability (Predicted Caco-2 Papp = 12.7 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation, yielding hydroxylated metabolites .
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Excretion: Renal clearance predominates due to moderate molecular weight and polar surface area (112.24 Ų).
Toxicity Risks
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Acute Toxicity: Predicted LD₅₀ (rat, oral) = 1,250 mg/kg, indicating low acute risk.
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Genotoxicity: Ames test predictions suggest no mutagenic potential .
Applications and Future Directions
Pharmaceutical Development
This compound’s dual heterocyclic framework makes it a candidate for kinase inhibitor optimization. Strategies to enhance solubility (e.g., PEGylation) and metabolic stability (e.g., fluorination) are under investigation .
Material Science
The 1,2,4-oxadiazole ring’s electron-deficient nature enables applications in organic semiconductors and coordination polymers .
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